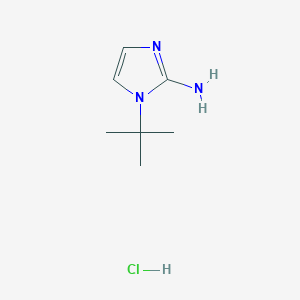

1-tert-Butyl-1H-imidazol-2-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

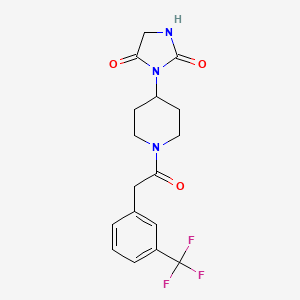

“1-tert-Butyl-1H-imidazol-2-amine hydrochloride” is a chemical compound with the CAS Number 1384100-95-1 . It has a molecular weight of 175.66 . The compound is typically stored at room temperature in an inert atmosphere . It appears as a solid under normal conditions .

Synthesis Analysis

The synthesis of imidazoles, including “1-tert-Butyl-1H-imidazol-2-amine hydrochloride”, has seen significant advances in recent years . A common method involves the use of N-heterocyclic carbenes (NHC) as both ligand and organocatalysts . The reaction is conducted in the presence of an excess of an oxidant, tert-butylhydroperoxide (TBHP), which serves to oxidize an in situ formed enamine to an α-aminoaldehyde .Molecular Structure Analysis

The InChI code for “1-tert-Butyl-1H-imidazol-2-amine hydrochloride” is1S/C7H13N3.ClH/c1-7(2,3)5-4-9-6(8)10-5;/h4H,1-3H3,(H3,8,9,10);1H . This indicates the presence of a tert-butyl group attached to an imidazole ring, along with a chloride ion. Chemical Reactions Analysis

Imidazole compounds, including “1-tert-Butyl-1H-imidazol-2-amine hydrochloride”, are key components in a variety of chemical reactions . For instance, they play a crucial role in the Heck and Suzuki reactions, which involve the coupling of different aryl bromides with olefins and phenylboronic acid, respectively .Physical And Chemical Properties Analysis

“1-tert-Butyl-1H-imidazol-2-amine hydrochloride” is a solid at room temperature . It has a melting point of 100-101 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis of Imidazoles

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Pharmaceuticals and Agrochemicals

Imidazoles have traditional applications in pharmaceuticals and agrochemicals . They are key components to functional molecules that are used in a variety of everyday applications .

Dyes for Solar Cells and Other Optical Applications

Emerging research into dyes for solar cells and other optical applications is being deployed with imidazoles . They are versatile and utility in a number of these areas .

Functional Materials

Imidazoles are being used in the development of functional materials . Their versatility and utility make them highly topical and necessary in this field .

Catalysis

Imidazoles are being used in catalysis . A catalytic system utilizing a chelate carbene ligand containing bulk tert-butyl groups is described for palladium-catalyzed Heck and Suzuki coupling reactions .

Biological Activities

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Imidazole compounds, in general, are known to interact with a diverse range of biological targets due to their versatile structure .

Mode of Action

Imidazole compounds are known to interact with their targets through various mechanisms, including acting as ligands and organocatalysts .

Biochemical Pathways

Imidazole compounds are known to be involved in a wide range of biochemical pathways due to their diverse applications .

Pharmacokinetics

The compound is known to be a solid at room temperature, suggesting that it may have specific requirements for solubility and bioavailability .

Result of Action

Imidazole compounds have been shown to have a wide range of effects, including antitumor activities .

Action Environment

The action of 1-tert-Butyl-1H-imidazol-2-amine hydrochloride can be influenced by various environmental factors. For instance, the compound is known to be stable at room temperature , suggesting that it may be sensitive to temperature changes. Additionally, the compound’s activity may be influenced by the pH and ionic strength of its environment.

Eigenschaften

IUPAC Name |

1-tert-butylimidazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.ClH/c1-7(2,3)10-5-4-9-6(10)8;/h4-5H,1-3H3,(H2,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBRVTHHSSBXIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CN=C1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butyl-1H-imidazol-2-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2640142.png)

![N-1,3-benzodioxol-5-yl-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2640144.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2640145.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide](/img/structure/B2640146.png)

![1-((5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)cyclopentanol](/img/structure/B2640152.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2640153.png)

![1-tert-butyl-4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2640155.png)